molecular formula C21H22N4O4 B11312555 N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide

Cat. No.: B11312555
M. Wt: 394.4 g/mol
InChI Key: HIVRGZSSILSNBV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate triazine derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions often include specific temperatures and solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new avenues for treating diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide stands out due to its triazinyl group, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanamide

InChI

InChI=1S/C21H22N4O4/c1-4-19(20(26)23-15-7-11-17(29-3)12-8-15)25-21(27)24-18(13-22-25)14-5-9-16(28-2)10-6-14/h5-13,19H,4H2,1-3H3,(H,23,26)

InChI Key

HIVRGZSSILSNBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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